molecular formula C5H4BCl2NO2 B1418762 (4,6-Dichloropyridin-3-yl)boronic acid CAS No. 1070893-11-6

(4,6-Dichloropyridin-3-yl)boronic acid

Cat. No.: B1418762
CAS No.: 1070893-11-6
M. Wt: 191.81 g/mol
InChI Key: MUXIQUFADVGXLV-UHFFFAOYSA-N
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Description

(4,6-Dichloropyridin-3-yl)boronic acid is an organoboron compound with the molecular formula C5H4BCl2NO2. This compound is characterized by the presence of a boronic acid group attached to a dichlorinated pyridine ring. It is widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, which are pivotal in forming carbon-carbon bonds in the synthesis of various organic molecules .

Mechanism of Action

Target of Action

Boronic acids, including this compound, are commonly used in suzuki-miyaura cross-coupling reactions . In these reactions, the boronic acid acts as a nucleophile, targeting electrophilic organic groups .

Mode of Action

In Suzuki-Miyaura cross-coupling reactions, (4,6-Dichloropyridin-3-yl)boronic acid participates in a transmetalation process . This process involves the transfer of the boronic acid group (which is formally nucleophilic) from boron to a palladium catalyst . The palladium catalyst has previously undergone oxidative addition with an electrophilic organic group, forming a new Pd-C bond .

Biochemical Pathways

The suzuki-miyaura cross-coupling reaction, in which this compound is often used, is a key process in the synthesis of various organic compounds . These compounds could potentially affect numerous biochemical pathways, depending on their specific structures and properties.

Pharmacokinetics

For instance, it is known to be soluble , which could potentially impact its absorption and distribution

Result of Action

As a reagent in suzuki-miyaura cross-coupling reactions, this compound plays a crucial role in the formation of new carbon-carbon bonds . This could potentially lead to the synthesis of a wide range of organic compounds with various biological activities.

Action Environment

The action of this compound, like many chemical reactions, can be influenced by various environmental factors. For instance, the Suzuki-Miyaura cross-coupling reactions in which this compound is used are known to be exceptionally mild and functional group tolerant . Additionally, the compound is known to be stable , which could potentially enhance its efficacy under various environmental conditions. It should be stored in an inert atmosphere and under -20°c for optimal stability .

Preparation Methods

Synthetic Routes and Reaction Conditions: The primary method for synthesizing boronic acids, including (4,6-Dichloropyridin-3-yl)boronic acid, involves the electrophilic trapping of an organometallic reagent with a boric ester, such as B(Oi-Pr)3 or B(OMe)3. This reaction is typically performed at low temperatures to prevent over-alkylation, which could lead to the formation of borinic esters instead of boronic acids .

Industrial Production Methods: Industrial production of this compound often involves large-scale Suzuki-Miyaura coupling reactions. These reactions are conducted under mild and functional group-tolerant conditions, making them suitable for industrial applications. The use of palladium catalysts and appropriate ligands is crucial for achieving high yields and selectivity .

Chemical Reactions Analysis

Types of Reactions: (4,6-Dichloropyridin-3-yl)boronic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

Comparison: (4,6-Dichloropyridin-3-yl)boronic acid is unique due to the specific positioning of the chlorine atoms on the pyridine ring, which influences its reactivity and selectivity in cross-coupling reactions. Compared to other dichloropyridine boronic acids, it offers distinct advantages in terms of reaction conditions and product yields in Suzuki-Miyaura and Chan-Lam coupling reactions .

Properties

IUPAC Name

(4,6-dichloropyridin-3-yl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4BCl2NO2/c7-4-1-5(8)9-2-3(4)6(10)11/h1-2,10-11H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUXIQUFADVGXLV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CN=C(C=C1Cl)Cl)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4BCl2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50672079
Record name (4,6-Dichloropyridin-3-yl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50672079
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.81 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1070893-11-6
Record name (4,6-Dichloropyridin-3-yl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50672079
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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